Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Chiral resolution Enantiomeric excess Stereochemical integrity

tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) is a chiral, orthogonally protected piperidine building block characterized by a trans relationship between the 3-hydroxyl and 4-aminomethyl substituents with defined absolute (3S,4R) stereochemistry. The compound serves as a key intermediate in the synthesis of 5-HT₄ receptor ligands, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and other CNS and gastrointestinal drug candidates (REFS-2].

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 1141056-98-5
Cat. No. B6325713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
CAS1141056-98-5
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)CN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1
InChIKeyGAGALXYDHSHHCD-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) Is a Defined Chirality Building Block for CNS and GI Drug Discovery


tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) is a chiral, orthogonally protected piperidine building block characterized by a trans relationship between the 3-hydroxyl and 4-aminomethyl substituents with defined absolute (3S,4R) stereochemistry . The compound serves as a key intermediate in the synthesis of 5-HT₄ receptor ligands, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and other CNS and gastrointestinal drug candidates (REFS-2][2]. Its Boc-protected secondary amine allows selective deprotection and functionalization in multi-step synthetic sequences, distinguishing it from unprotected or differently protected analogs.

Why Generic Substitution of CAS 1141056-98-5 with Racemic or Cis Isomers Fails in Drug Development


Substituting the (3S,4R) enantiomer with the racemate, the (3R,4S) enantiomer, or the cis diastereomer introduces uncontrolled stereochemical variables that directly compromise receptor binding and downstream pharmacology [1]. The trans configuration of the 3-hydroxyl and 4-aminomethyl groups is a critical pharmacophoric element in 5-HT₄ receptor agonists and 11β-HSD1 inhibitors, where even minor alterations to the piperidine substitution pattern lead to substantial loss of binding affinity [2]. Furthermore, catalytic kinetic resolution studies have demonstrated pronounced reactivity differences between cis- and trans-disubstituted piperidines, with selectivity factors (s) reaching up to 52, confirming that the two diastereomers are not synthetically interchangeable [3]. Procurement of a single, defined stereoisomer is therefore essential to ensure reproducible biological activity and downstream synthetic fidelity.

Quantitative Differentiation Evidence for CAS 1141056-98-5 Against Closest Analogs


Defined Absolute (3S,4R) Stereochemistry vs. Racemic trans-Isomer (CAS 219975-84-5)

The target compound is manufactured and supplied as a single enantiomer with defined (3S,4R) absolute configuration, typically with enantiomeric excess (ee) ≥97%, as specified in vendor certificates of analysis [1]. In contrast, the racemic trans isomer (CAS 219975-84-5) contains a 1:1 mixture of (3S,4R) and (3R,4S) enantiomers, which introduces a 50% inactive or potentially antagonistic enantiomeric impurity into any downstream synthetic sequence. The requirement for single-enantiomer material is underscored by 5-HT₄ receptor SAR studies where the stereochemistry of the piperidine 3- and 4-positions directly governs agonist potency [2].

Chiral resolution Enantiomeric excess Stereochemical integrity

Trans (3S,4R) Configuration vs. Cis Isomer (CAS 219985-15-6) – Impact on Receptor Binding

The trans configuration of the 3-hydroxyl and 4-aminomethyl groups is explicitly required in patent claims for gastrokinetic 5-HT₄ receptor agonists. EA002619B1 states that the piperidine moiety must have the trans configuration (Claim 2) for optimal activity [1]. The Sonda et al. (2005) study provides quantitative evidence that modification of the piperidin-4-ylmethyl moiety in benzamide 5-HT₄ agonists directly decreases binding affinity for the 5-HT₄ receptor, demonstrating that the spatial orientation of the aminomethyl substituent is critical [2]. The cis isomer (CAS 219985-15-6), with the hydroxyl and aminomethyl groups in a syn relationship, presents a fundamentally different spatial arrangement that is not recognized by the same receptor pharmacophore.

5-HT₄ receptor Diastereoselectivity Gastroprokinetic activity

Orthogonal Boc Protection vs. Unprotected trans-4-(Aminomethyl)piperidin-3-ol (CAS 823226-03-5)

The Boc protecting group on the piperidine nitrogen enables orthogonal deprotection strategies using mild acidic conditions (TFA or HCl/dioxane) that leave other protecting groups (e.g., Fmoc, Cbz) intact . In contrast, the unprotected trans-4-(aminomethyl)piperidin-3-ol (CAS 823226-03-5) presents two nucleophilic amines (piperidine NH and aminomethyl NH₂) with similar reactivity, complicating regioselective functionalization. The Gijsen et al. (2008) scalable synthesis of trans-4-aminomethyl-piperidin-3-ol building blocks specifically employs N-Boc protection to enable diastereoselective hydroboration/oxidation and epoxide ring opening reactions that would be incompatible with an unprotected secondary amine [1]. Typical vendor purity for the Boc-protected compound is ≥95% (HPLC), compared to variable purity (often as the dihydrochloride salt) for the unprotected analog.

Orthogonal protection Solid-phase synthesis Multi-step synthesis

Diastereoselective Synthesis Scalability vs. Non-Stereoselective Routes

The Gijsen et al. (2008) study demonstrates two scalable, diastereoselective routes to trans-3,4-disubstituted piperidine building blocks. Route 1 employs a hydroboration/oxidation sequence starting from 4-hydroxymethylpyridine that introduces the 3,4-trans configuration with regio- and diastereoselectivity positively influenced by the basic piperidine nitrogen [1]. This contrasts with non-stereoselective routes that produce cis/trans mixtures requiring chromatographic separation and resulting in lower overall yield. The Boc-protected (3S,4R) compound is the direct product analog of building block 1 in this publication, and its defined stereochemistry is essential for the synthesis of clinical 5-HT₄ agonists R149402 and R199715.

Diastereoselective synthesis Process scale-up Hydroboration regioselectivity

Kinetic Resolution Selectivity Factor Confirms Cis/Trans Reactivity Divergence

The catalytic kinetic resolution of disubstituted piperidines reported by Kreituss et al. (2015) demonstrates that cis- and trans-substituted piperidine isomers exhibit pronounced differences in reactivity and selectivity under identical acylation conditions, with selectivity factors (s) reaching up to 52 [1]. This quantitative finding confirms that the cis and trans diastereomers of 4-aminomethyl-3-hydroxypiperidine derivatives are not synthetically interchangeable; the trans isomer displays distinct conformational preferences that affect both its chemical reactivity and its recognition by biological targets. While the study examined 3,4-disubstituted piperidines generally, the conformational effect is directly applicable to the target compound and its cis analog.

Kinetic resolution Enantioselective acylation Piperidine conformational analysis

Purity Profile vs. Unprotected or Salt Forms – Reproducibility in Medicinal Chemistry

Commercially available tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) is typically supplied at ≥95% purity (HPLC) as the free base, with defined storage conditions (sealed, dry, 2–8°C) . In contrast, the corresponding unprotected trans-4-(aminomethyl)piperidin-3-ol is frequently supplied as the dihydrochloride salt (CAS 1013333-23-7), which may contain variable amounts of residual HCl and water that affect stoichiometric calculations in subsequent reactions. The Boc-protected free base provides a well-defined, anhydrous starting material that simplifies reaction optimization and ensures batch-to-batch reproducibility in multi-step synthetic sequences.

Chemical purity HPLC specification Research reproducibility

Priority Application Scenarios for CAS 1141056-98-5 Based on Quantified Stereochemical and Synthetic Advantages


Synthesis of Enantiopure 5-HT₄ Receptor Agonists for Gastroprokinetic Drug Development

The trans (3S,4R) configuration is a mandatory pharmacophoric requirement for potent 5-HT₄ receptor agonists such as R149402 and R199715, which advanced to clinical trials as gastroprokinetic agents [1]. Procurement of the single-enantiomer Boc-protected building block directly enables the construction of these clinical candidates without additional chiral resolution steps, ensuring both higher overall yield and consistent stereochemical integrity of the final API.

Orthogonal Protection Strategy for Solid-Phase Peptide or Peptidomimetic Synthesis

The Boc group on the piperidine nitrogen is orthogonal to Fmoc and Cbz protecting groups, making this compound ideal for incorporation into solid-phase synthesis workflows where sequential deprotection is required . The defined stereochemistry ensures that the resulting peptidomimetics maintain the correct three-dimensional orientation of the piperidine scaffold, which is critical for enzyme inhibitor design and receptor ligand optimization.

Diastereoselective Synthesis of 11β-HSD1 Inhibitors for Metabolic Disease Programs

Piperidine amides and carbamates bearing the trans-4-aminomethyl-3-hydroxy substitution pattern have been identified as potent 11β-HSD1 inhibitors with nanomolar IC₅₀ values in biochemical and cellular assays [2]. The Boc-protected (3S,4R) building block allows late-stage diversification at the piperidine nitrogen after Boc removal, enabling rapid SAR exploration around the piperidine core. Use of the predefined stereoisomer eliminates the confounding variable of stereochemical uncertainty in hit-to-lead optimization.

Catalytic Asymmetric Synthesis Methodology Development

The quantitatively established divergence in reactivity between cis- and trans-3,4-disubstituted piperidines (selectivity factors up to 52) [3] makes the enantiopure (3S,4R) compound a valuable substrate for developing and benchmarking new catalytic asymmetric transformations. Its defined stereochemistry provides a reliable reference point for evaluating catalyst performance in kinetic resolution, desymmetrization, and enantioselective functionalization reactions.

Quote Request

Request a Quote for Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.